![molecular formula C18H15N5OS B2437337 2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole CAS No. 956625-30-2](/img/structure/B2437337.png)
2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole
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Description
2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications
Structural Significance and Bioactivity
1,3,4-Oxadiazole, the core structure in the compound , is a five-membered aromatic ring recognized for its presence in various synthetic molecules. The distinctive structure of the 1,3,4-oxadiazole ring, especially the pyridine-type nitrogen atom, enables effective binding with diverse enzymes and receptors through multiple weak interactions, which leads to a broad spectrum of bioactivities. Extensive research on 1,3,4-oxadiazole derivatives has revealed their high therapeutic potential, making them valuable in medicinal chemistry for treating various ailments. They exhibit a wide range of pharmacological effects, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).
Synthetic Routes and Sensing Applications
1,3,4-Oxadiazole scaffolds are fundamental heterocyclic fragments with wide applications in pharmacology, polymers, material science, organic electronics, and more. This review emphasizes significant synthetic strategies for these derivatives, including dehydrogenative cyclization of 1,2-diacylhydrazines, oxidative cyclization of acylhydrazones, condensation cyclization, C-H activation of oxadiazole ring, decarboxylative cyclization, and oxidative annulation. These molecules, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (N and O donor atoms), are prime candidates for metal-ions sensors in various applications (Sharma et al., 2022).
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, such as the 1,3,4-oxadiazole, display diverse biological activities. The presence of oxadiazole moieties is strongly associated with antimicrobial, anticancer, and anti-inflammatory activities. Structurally substituted 1,3,4-oxadiazole variants are known for their significant biological activities, including antimicrobial, anticancer, and other pharmacological effects (Jalhan et al., 2017).
Importance in Drug Development
The 1,3,4-oxadiazole core is noted for its pharmacological properties among five-membered nitrogen heterocyclic compounds. It is considered an essential structural subunit in the development of new drug candidates due to its wide range of applications, not only in pharmacology but also in polymers, luminescent materials, electron-transporting materials, and as corrosion inhibitors. The versatility and efficacy of the 1,3,4-oxadiazole core in drug development mark it as a significant component for creating more effective and less toxic medicinal agents (Rana et al., 2020).
properties
IUPAC Name |
2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-2-12-25-18-21-20-16(24-18)15-13-19-23(14-8-4-3-5-9-14)17(15)22-10-6-7-11-22/h2-11,13H,1,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZJSEPYYSVSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole |
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